molecular formula C25H34 B1580956 trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 79709-85-6

trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No. B1580956
CAS RN: 79709-85-6
M. Wt: 334.5 g/mol
InChI Key: JOLGXBQYTARJLD-UHFFFAOYSA-N
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Description

Trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl (TEC-PB) is a synthetic organic compound that is used in a wide range of scientific research applications, including drug development and biomedical research. TEC-PB is a white crystalline solid with a melting point of 94-95°C and a boiling point of 248-250°C. It is soluble in organic solvents and has a molecular weight of 336.5 g/mol.

Scientific Research Applications

Liquid Crystal Research

The compound has been notably studied for its applications in liquid crystal technology. Research indicates that materials derived from trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl exhibit nematic phases, crucial for liquid crystal displays (LCDs). In particular, dielectric parameters, elastic constants, and rotational viscosity of these materials were analyzed, revealing the compound's potential in improving the electro-optical properties of liquid crystals (Jankowiak et al., 2013).

Structural Analysis

The structural properties of derivatives of trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, specifically BCH52 and its fluoro derivative BCH52F, were studied. This research aimed to understand the influence of fluoro substitution on the molecule's packing and short-range ordering in crystal structures. The torsion angles between different subunits of the molecules were compared to analyze the effects of fluoro substitution (Walz et al., 1987).

Electroconvection Patterns

Research has also focused on the patterns of electroconvection in nematic liquid crystals made from this compound. This study aimed to understand the formation of patterns as a function of applied voltage, frequency, and electrical conductivity. The findings are essential for the development of advanced liquid crystal displays and devices (Dennin et al., 1998).

Organic Chemistry and Reactions

The compound has also been a subject in organic chemistry, particularly in studying the reactivity and formation of specific chemical structures like furylethylenes and 1,2-difurylethylenes. These studies contribute to a broader understanding of organic synthesis processes and the development of new organic compounds (Casey & Strotman, 2005).

properties

IUPAC Name

1-ethyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34/c1-3-5-6-7-21-10-14-23(15-11-21)25-18-16-24(17-19-25)22-12-8-20(4-2)9-13-22/h8-9,12-13,16-19,21,23H,3-7,10-11,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGXBQYTARJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000682
Record name 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

CAS RN

79709-85-6
Record name trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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